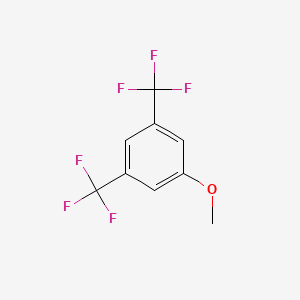

3,5-Bis(trifluoromethyl)anisole

Descripción general

Descripción

3,5-Bis(trifluoromethyl)anisole is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

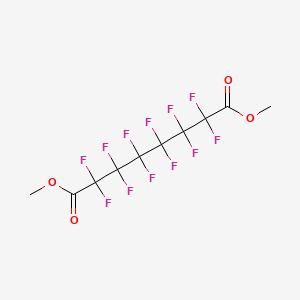

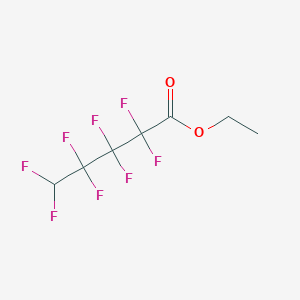

The synthesis of 3,5-Bis(trifluoromethyl)anisole involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)anisole is C9H6F6O . The molecular weight is 244.14 .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)anisole has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base .Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)anisole is a liquid at ambient temperature . It has a melting point of 55°C and a flash point of 158-160°C .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

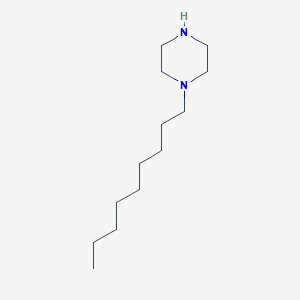

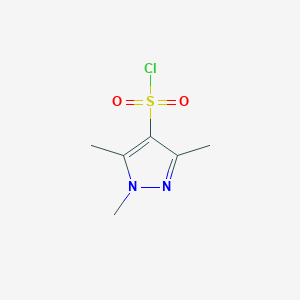

3,5-Bis(trifluoromethyl)anisole: has been utilized in the synthesis of pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci), which are responsible for a significant number of hospital-acquired infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their strong potential as novel antibiotics.

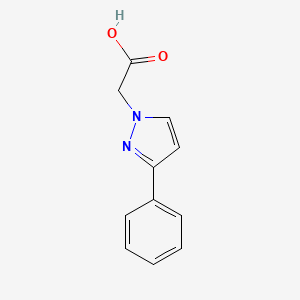

Synthesis of Pyrazole Derivatives

The compound serves as a precursor in the synthesis of pyrazole derivatives . The process involves the reaction of 3,5-Bis(trifluoromethyl)anisole with hydrazinobenzoic acid to form a hydrazone intermediate, which is then converted into the pyrazole aldehyde. These derivatives are significant due to their biological activities, including antimicrobial properties.

Safety and Hazards

3,5-Bis(trifluoromethyl)anisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Mecanismo De Acción

Target of Action

It has been used in proteomics research applications , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the compound has high electronegativity and large steric hindrance , which could influence its interactions with its targets.

Biochemical Pathways

One study mentions the synthesis of pyrazole derivatives using a compound similar to 3,5-bis(trifluoromethyl)anisole . These derivatives were found to be potent growth inhibitors of drug-resistant bacteria , suggesting that the compound may have a role in antibacterial pathways.

Result of Action

A study mentions that a compound similar to 3,5-bis(trifluoromethyl)anisole was used to synthesize pyrazole derivatives, which were found to inhibit the growth of drug-resistant bacteria . This suggests that 3,5-Bis(trifluoromethyl)anisole may have potential antibacterial effects.

Action Environment

The action of 3,5-Bis(trifluoromethyl)anisole can be influenced by environmental factors. For instance, it’s known that the compound is a flammable liquid and vapor, and it can cause skin and eye irritation . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors . Additionally, a study mentions that a compound similar to 3,5-Bis(trifluoromethyl)anisole was used to improve the capacity and cyclic stability of lithium-sulfur batteries , suggesting that the compound’s action can be influenced by factors such as temperature and the presence of other chemicals.

Propiedades

IUPAC Name |

1-methoxy-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZFGUOTUIHWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372255 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)anisole | |

CAS RN |

349-60-0 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3,5-bis(trifluoromethyl)anisole affect its adsorption on platinum surfaces compared to anisole or benzene?

A1: The study by [] reveals that 3,5-bis(trifluoromethyl)anisole exhibits significantly weaker adsorption on Pt(111) surfaces compared to both anisole and benzene. [] This can be attributed to the presence of the two trifluoromethyl (-CF3) groups at the 3 and 5 positions of the aromatic ring. These highly electronegative groups withdraw electron density from the aromatic ring, reducing its ability to engage in π-bonding interactions with the platinum surface. [] Consequently, 3,5-bis(trifluoromethyl)anisole displays a significantly lower adsorption energy, approximately one-third that of benzene. []

Q2: What is the relationship between the adsorption strength of 3,5-bis(trifluoromethyl)anisole on platinum and its reactivity towards catalytic hydrogenation?

A2: The research clearly demonstrates a direct correlation between the adsorption strength of the anisole derivatives and their susceptibility to aromatic ring hydrogenation on platinum. [] Weaker adsorption, as observed with 3,5-bis(trifluoromethyl)anisole, directly translates to a lower propensity for ring hydrogenation. [] In fact, the study showed that while 3,5-dimethylanisole exhibited partial hydrogenation, 3,5-bis(trifluoromethyl)anisole displayed a complete lack of reactivity towards aromatic ring saturation under the tested conditions. [] This highlights how manipulating the electronic properties of aromatic molecules through substitutions can significantly influence their adsorption behavior and, consequently, their reactivity in catalytic processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.